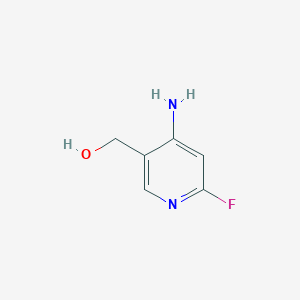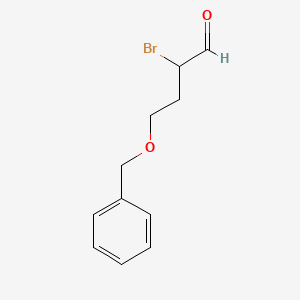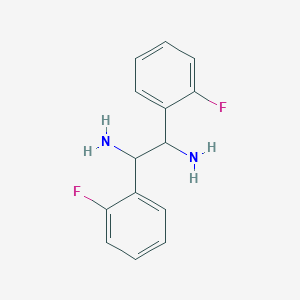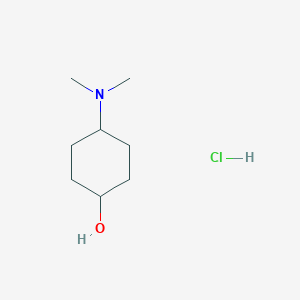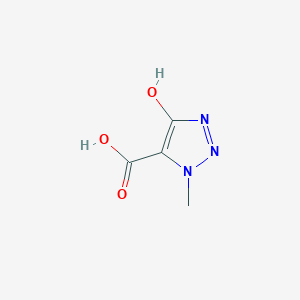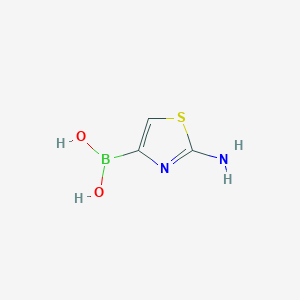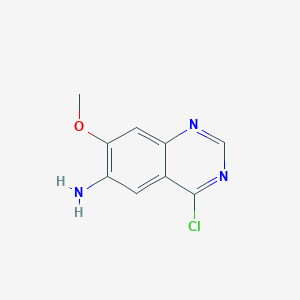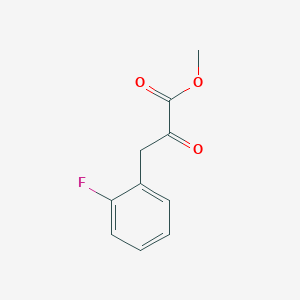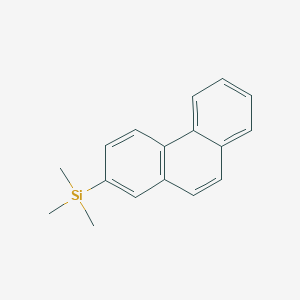![molecular formula C11H11F3O B15334319 3-[3-(Trifluoromethyl)phenyl]cyclobutanol CAS No. 2007925-18-8](/img/structure/B15334319.png)
3-[3-(Trifluoromethyl)phenyl]cyclobutanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[3-(Trifluoromethyl)phenyl]cyclobutanol is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a cyclobutanol moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(Trifluoromethyl)phenyl]cyclobutanol typically involves the trifluoromethylation of a phenyl ring followed by cyclobutanol formation. One common method involves the radical trifluoromethylation of carbon-centered radical intermediates . The reaction conditions often include the use of trifluoromethylating agents such as trifluoromethyl iodide (CF3I) in the presence of radical initiators like azobisisobutyronitrile (AIBN) under UV light or thermal conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale radical trifluoromethylation processes, utilizing continuous flow reactors to ensure efficient heat and mass transfer. The use of palladium-catalyzed cross-coupling reactions, such as the Mizoroki-Heck reaction, can also be employed for the large-scale synthesis of this compound .
Chemical Reactions Analysis
Types of Reactions
3-[3-(Trifluoromethyl)phenyl]cyclobutanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in the cyclobutanol moiety can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form cyclobutane derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products Formed
Oxidation: Formation of 3-[3-(Trifluoromethyl)phenyl]cyclobutanone.
Reduction: Formation of 3-[3-(Trifluoromethyl)phenyl]cyclobutane.
Substitution: Formation of substituted cyclobutanol derivatives.
Scientific Research Applications
3-[3-(Trifluoromethyl)phenyl]cyclobutanol has diverse applications in scientific research:
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 3-[3-(Trifluoromethyl)phenyl]cyclobutanol involves its interaction with molecular targets through its trifluoromethyl group, which enhances its binding affinity and selectivity. The compound can modulate various biochemical pathways by interacting with enzymes, receptors, and other proteins, leading to its observed effects in biological systems .
Comparison with Similar Compounds
Similar Compounds
- 3-[3,5-Bis(trifluoromethyl)phenyl]cyclobutanol
- 3-(Trifluoromethyl)cyclobutanol
- 3-(Trifluoromethyl)phenyl isocyanate
Uniqueness
3-[3-(Trifluoromethyl)phenyl]cyclobutanol is unique due to the presence of both a trifluoromethyl group and a cyclobutanol moiety, which confer distinct chemical and physical properties. The trifluoromethyl group enhances the compound’s stability, hydrophobicity, and electron-withdrawing capability, making it valuable in various applications .
Properties
CAS No. |
2007925-18-8 |
|---|---|
Molecular Formula |
C11H11F3O |
Molecular Weight |
216.20 g/mol |
IUPAC Name |
3-[3-(trifluoromethyl)phenyl]cyclobutan-1-ol |
InChI |
InChI=1S/C11H11F3O/c12-11(13,14)9-3-1-2-7(4-9)8-5-10(15)6-8/h1-4,8,10,15H,5-6H2 |
InChI Key |
MEAZYCSPYSPOTL-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1O)C2=CC(=CC=C2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


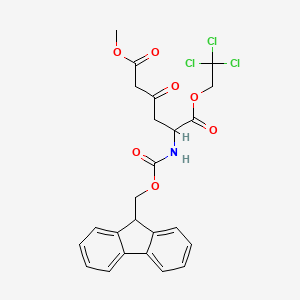
![2-[4-Fluoro-3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine](/img/structure/B15334242.png)
